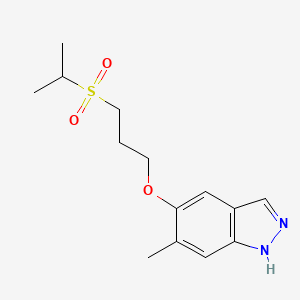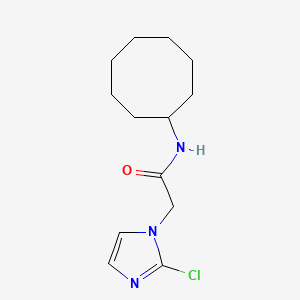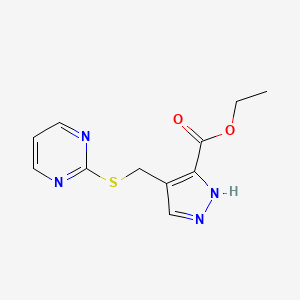
6-methyl-5-(3-propan-2-ylsulfonylpropoxy)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-5-(3-propan-2-ylsulfonylpropoxy)-1H-indazole is a synthetic organic compound that belongs to the indazole class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a sulfonylpropoxy group, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-(3-propan-2-ylsulfonylpropoxy)-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of the Methyl Group: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Sulfonylpropoxy Group: This step involves the reaction of the indazole core with 3-propan-2-ylsulfonylpropyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-methyl-5-(3-propan-2-ylsulfonylpropoxy)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield thiol derivatives.
Substitution: The indazole core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted indazole derivatives depending on the reagents used.
科学的研究の応用
6-methyl-5-(3-propan-2-ylsulfonylpropoxy)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-methyl-5-(3-propan-2-ylsulfonylpropoxy)-1H-indazole depends on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels. The sulfonylpropoxy group may enhance the compound’s binding affinity and selectivity for certain targets, influencing its overall biological activity.
類似化合物との比較
Similar Compounds
5-methyl-1H-indazole: Lacks the sulfonylpropoxy group, which may result in different biological activities.
6-methyl-1H-indazole: Similar core structure but without the sulfonylpropoxy group.
5-(3-propan-2-ylsulfonylpropoxy)-1H-indazole: Similar structure but without the methyl group.
Uniqueness
6-methyl-5-(3-propan-2-ylsulfonylpropoxy)-1H-indazole is unique due to the presence of both the methyl and sulfonylpropoxy groups. These functional groups can significantly influence the compound’s chemical properties and biological activities, making it a valuable compound for research and development.
特性
IUPAC Name |
6-methyl-5-(3-propan-2-ylsulfonylpropoxy)-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10(2)20(17,18)6-4-5-19-14-8-12-9-15-16-13(12)7-11(14)3/h7-10H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNFXNOCIWBDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OCCCS(=O)(=O)C(C)C)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Benzyl-2-[(2-chloroimidazol-1-yl)methyl]-1,4-oxazepane](/img/structure/B7407297.png)
![2-[2-[(4-Hydroxy-2,2-dimethylpentyl)amino]propyl]phenol](/img/structure/B7407304.png)
![N-[(2-ethenylpyrazol-3-yl)methyl]-4-(oxolan-3-yl)aniline](/img/structure/B7407306.png)
![2-[4-[1-(2,6-dichloropyridin-3-yl)ethylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B7407313.png)

![3-[[1-(methoxymethyl)cyclopentyl]methylsulfanyl]-5-methyl-1H-1,2,4-triazole](/img/structure/B7407325.png)
![Tert-butyl 3-[2-(2-imidazol-1-ylethylamino)propyl]piperidine-1-carboxylate](/img/structure/B7407357.png)
![N-ethyl-N-[3-[1-(1,2-thiazol-3-yl)ethylamino]propyl]methanesulfonamide](/img/structure/B7407365.png)
![4,5-Difluoro-2-[[(4-morpholin-4-ylphenyl)methylamino]methyl]phenol](/img/structure/B7407370.png)
![2-(2-Methylfuran-3-yl)-5-[1-(oxolan-3-yl)propan-2-ylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7407380.png)
![N-[(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B7407386.png)

![2-(1H-indol-3-yl)-5-[1-(oxolan-3-yl)propan-2-ylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7407402.png)
![Tert-butyl 7-[(2-hydroxy-2-methylpropyl)amino]-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B7407414.png)
